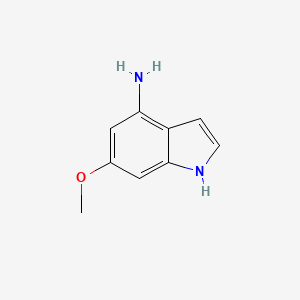

6-methoxy-1H-indol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGBKRSMCOBAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593552 | |

| Record name | 6-Methoxy-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282547-67-5 | |

| Record name | 6-Methoxy-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-methoxy-1H-indol-4-amine chemical properties and structure

An In-depth Technical Guide to 6-methoxy-1H-indol-4-amine: Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of this compound, a substituted indole derivative of significant interest to the fields of medicinal chemistry and organic synthesis. Indole scaffolds are cornerstones in drug discovery, and the specific 4-amino, 6-methoxy substitution pattern of this molecule presents a unique electronic and structural profile. This document delineates its chemical and physical properties, proposes a robust synthetic pathway based on established methodologies, and details its expected spectroscopic signature for unequivocal identification. Furthermore, we explore the molecule's chemical reactivity, potential applications as a key building block in drug development, and essential safety protocols for its handling and storage. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.

Chapter 1: Introduction to the 6-Methoxyindole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged structure" in medicinal chemistry. It forms the core of the essential amino acid tryptophan and, by extension, a vast number of natural products, neurotransmitters like serotonin, and pharmaceuticals.[1][2] The indole nucleus is electron-rich, which governs its reactivity and its ability to participate in crucial biological interactions, often through hydrogen bonding and π-stacking.[1]

The introduction of substituents dramatically modulates the indole's properties. A methoxy group, as seen at the C6 position, is a strong electron-donating group that enhances the electron density of the aromatic system, influencing its reactivity in electrophilic substitution reactions.[1] The primary amine at the C4 position is a versatile functional handle for synthetic elaboration and a potential pharmacophoric element for interacting with biological targets.[3] The combination of these two groups makes this compound a valuable intermediate for creating complex molecules with potential therapeutic applications, including anti-tumor and anti-inflammatory agents.[4]

Chapter 2: Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and physical characteristics. These properties are critical for its handling, reaction setup, and purification.

Chemical Structure

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

// Define nodes for atoms with positions N1 [label="N", pos="0,0.5!"]; H_N1 [label="H", pos="-0.5,0.8!"]; C2 [label="C", pos="0.8,0!"]; H_C2 [label="H", pos="1.3,-0.3!"]; C3 [label="C", pos="0.8,-1!"]; H_C3 [label="H", pos="1.3,-1.3!"]; C3a [label="C", pos="-0.2,-1.5!"]; C4 [label="C", pos="-1.2,-1!"]; C5 [label="C", pos="-1.2,0!"]; H_C5 [label="H", pos="-1.7,0.3!"]; C6 [label="C", pos="-0.2,0.5!"]; C7 [label="C", pos="-0.2,-0.5!"]; H_C7 [label="H", pos="-0.7,-0.8!"]; C7a [label="C", pos="-0.2,-0.5!"]; // Re-use C7 for positioning C7a label N4 [label="NH₂", pos="-2.2,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O6 [label="O", pos="0.3,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C_Me [label="CH₃", pos="1.3,1.8!", fontcolor="#202124"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7a; C7a -- N1; C3a -- C7a;

// Substituent bonds C4 -- N4; C6 -- O6; O6 -- C_Me;

// Hydrogen bonds N1 -- H_N1; C2 -- H_C2; C3 -- H_C3; C5 -- H_C5; C7a -- H_C7;

// Add invisible edges for layout fine-tuning if needed } Caption: Structure of this compound.

Physicochemical Data Summary

The properties of this compound are summarized below. Data is compiled from available sources and augmented with predictions based on structurally similar compounds.

| Property | Value | Source / Notes |

| IUPAC Name | This compound | - |

| CAS Number | 282547-67-5 | [4] |

| Molecular Formula | C₉H₁₀N₂O | [4] |

| Molar Mass | 162.19 g/mol | [4] |

| Appearance | Colorless to white crystalline solid | [4] |

| Melting Point | Not reported; predicted >100 °C | Based on 6-methoxyindole (90-92 °C)[5] with H-bonding from amine group. |

| Boiling Point | 394.2 °C at 760 mmHg | [4] |

| Density | 1.265 g/cm³ | [4] |

| Solubility | Slightly soluble in methanol. | Predicted based on analogs.[5] Likely soluble in DMSO, DMF. |

| pKa | ~17 (indole N-H), ~5 (anilinic NH₃⁺) | Predicted. Indole N-H is weakly acidic; amino group is weakly basic. |

Chapter 3: Synthesis and Purification

The regioselective synthesis of polysubstituted indoles like this compound presents a significant challenge, as classical methods often yield isomeric mixtures.[3] A robust and targeted approach is required. The Batcho-Leimgruber indole synthesis is a powerful method for constructing indoles from ortho-nitrotoluenes and is particularly well-suited for preparing indoles with substitution patterns that are difficult to access otherwise.[6]

Proposed Synthetic Pathway

We propose a synthetic route starting from 1-methoxy-3-methyl-2,5-dinitrobenzene. This pathway involves the formation of an enamine intermediate, followed by a reductive cyclization to yield the target 4-amino-6-methoxyindole.

dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes Start [label="1-methoxy-3-methyl-2,5-dinitrobenzene"]; Enamine [label="Enamine Intermediate", fillcolor="#F1F3F4"]; Target [label="this compound", fillcolor="#E8F0FE", color="#4285F4", style="filled,bold"];

// Edges Start -> Enamine [label="DMFDMA\n(Batcho-Leimgruber Step 1)"]; Enamine -> Target [label="Reductive Cyclization\n(e.g., H₂, Pd/C or Na₂S₂O₄)\n(Batcho-Leimgruber Step 2)"]; } Caption: Proposed Batcho-Leimgruber synthesis workflow.

Experimental Protocol: A Representative Synthesis

Disclaimer: This protocol is a representative methodology based on established chemical principles and has not been optimized. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Step 1: Enamine Formation from 1-methoxy-3-methyl-2,5-dinitrobenzene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methoxy-3-methyl-2,5-dinitrobenzene (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equiv) to the solution.

-

Reaction: Heat the mixture to 100-110 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Expertise Commentary: DMFDMA serves as both a reactant and a dehydrating agent, reacting with the activated methyl group to form the enamine. The high temperature is necessary to drive the condensation.

-

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The enamine product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization to this compound

-

Reaction Setup: Suspend the crude enamine intermediate (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add Palladium on Carbon (10% Pd/C, ~5 mol%) to the suspension.

-

Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via balloon or Parr hydrogenator) to a pressure of 50-60 psi. Stir vigorously at room temperature for 12-24 hours.

-

Expertise Commentary: Catalytic hydrogenation is a clean and effective method for reducing both nitro groups and effecting the cyclization onto the enamine. This single step simultaneously forms the pyrrole ring and the C4-amino group. An alternative, non-catalytic method would be reduction with sodium dithionite (Na₂S₂O₄), which can be advantageous if other functional groups are sensitive to hydrogenation.[6]

-

-

Workup: After the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield pure this compound.

Chapter 4: Spectroscopic and Structural Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following spectroscopic data are predicted based on the principles of spectroscopy and analysis of structurally related molecules.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted, 400 MHz, DMSO-d₆) | ¹³C NMR (Predicted, 101 MHz, DMSO-d₆) | ||

| Chemical Shift (δ, ppm) | Assignment & Multiplicity | Chemical Shift (δ, ppm) | Assignment |

| ~10.8 | (1H, s), Indole N-H | ~156.0 | C6 (C-O) |

| ~7.0 | (1H, d), H5 | ~138.0 | C7a |

| ~6.8 | (1H, t), H2 | ~125.0 | C3a |

| ~6.5 | (1H, s), H7 | ~122.0 | C2 |

| ~6.2 | (1H, d), H3 | ~115.0 | C4 (C-N) |

| ~5.0 | (2H, br s), Amine NH₂ | ~100.0 | C3 |

| ~3.8 | (3H, s), Methoxy OCH₃ | ~98.0 | C5 |

| ~95.0 | C7 | ||

| ~55.0 | OCH₃ |

Expertise Commentary: The indole N-H proton is typically a broad singlet downfield. The aromatic protons are in the 6.0-7.0 ppm range, shifted upfield due to the strong electron-donating effects of both the methoxy and amino groups. The primary amine protons will appear as a broad singlet that may exchange with D₂O. In the ¹³C spectrum, the carbons attached to the heteroatoms (C4, C6) are significantly shifted.

Infrared (IR) Spectroscopy

| Predicted Key IR Absorption Bands | ||

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| ~3300 | Medium, Broad | N-H stretch (indole) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2840 | Medium | Aliphatic C-H stretch (methoxy) |

| 1620 - 1580 | Strong | N-H bend (primary amine) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

Mass Spectrometry (MS)

For mass spectrometry (electrospray ionization, ESI+), the primary peak expected would be the molecular ion plus a proton [M+H]⁺.

| Predicted Mass Spectrometry Data | |

| m/z (charge/mass ratio) | Assignment |

| 163.08 | [M+H]⁺ (protonated molecule) |

| 148.06 | [M-CH₃]⁺ (loss of methyl radical from methoxy) |

| 146.07 | [M-NH₂]⁺ (loss of amino radical) |

Chapter 5: Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by the interplay of the electron-rich indole core and its two electron-donating substituents.

dot digraph "Reactivity_Map" { layout=neato; node [shape=plaintext]; edge [style=dashed, color="#EA4335"]; bgcolor="#F1F3F4";

// Structure nodes N1 [label="N", pos="0,0.5!"]; H_N1 [label="H", pos="-0.5,0.8!"]; C2 [label="C", pos="0.8,0!"]; H_C2 [label="H", pos="1.3,-0.3!"]; C3 [label="C", pos="0.8,-1!"]; H_C3 [label="H", pos="1.3,-1.3!"]; C3a [label="C", pos="-0.2,-1.5!"]; C4 [label="C", pos="-1.2,-1!"]; C5 [label="C", pos="-1.2,0!"]; H_C5 [label="H", pos="-1.7,0.3!"]; C6 [label="C", pos="-0.2,0.5!"]; C7a [label="C", pos="-0.2,-0.5!"]; H_C7 [label="H", pos="-0.7,-0.8!"]; N4 [label="NH₂", pos="-2.2,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O6 [label="O-CH₃", pos="0.8,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Structure bonds edge [style=bold, color="#202124"]; N1 -- C2 -- C3 -- C3a -- C4 -- C5 -- C6 -- C7a -- N1; C3a -- C7a; N1 -- H_N1; C2 -- H_C2; C3 -- H_C3; C5 -- H_C5; C7a -- H_C7; C4 -- N4; C6 -- O6;

// Reactivity nodes R_N4 [label="Nucleophilic Site\n(Acylation, Alkylation)", pos="-3.5,-1.5!", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; R_C5 [label="Electrophilic Sub.", pos="-2.2,0.8!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; R_C7 [label="Electrophilic Sub.", pos="-0.7,-2.0!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactivity arrows R_N4 -> N4; R_C5 -> C5; R_C7 -> C7a; } Caption: Key reactive sites of the molecule.

-

Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophiles. The combined directing effects of the 4-amino and 6-methoxy groups strongly favor substitution at the C5 and C7 positions, which are ortho and para to these activating groups. The C3 position, typically the most reactive site in unsubstituted indoles, is less favored here due to the existing substitution pattern.

-

Reactivity of the 4-Amino Group: As a primary aromatic amine, the C4-NH₂ group is nucleophilic.[3] It can readily undergo standard amine reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

-

Chapter 6: Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a strategic building block for the synthesis of high-value, complex molecules.

-

Synthetic Intermediate: Its bifunctional nature (nucleophilic amine, electron-rich aromatic ring) allows for sequential and site-selective modifications, making it an ideal starting point for constructing libraries of compounds for high-throughput screening.[4]

-

Pharmacological Potential:

-

Oncology and Inflammation: The indole scaffold is present in numerous kinase inhibitors and anti-inflammatory agents.[2][4] This molecule provides a core that can be elaborated to target specific enzymes or pathways implicated in cancer and inflammation.

-

Neuroscience: Many 5- and 6-methoxyindoles are analogues of serotonin and melatonin, interacting with serotonergic (5-HT) receptors.[7] Derivatives of this compound could be explored as novel ligands for 5-HT receptor subtypes, with potential applications in treating depression, anxiety, and other CNS disorders.

-

Metabolic Diseases: The indole core has been successfully used to develop agonists for nuclear receptors like the farnesoid X receptor (FXR), which are targets for treating dyslipidemia.[10]

-

Chapter 7: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines can be established based on its structural class.[4][11][12]

-

Hazard Identification: Assumed to be an irritant. Avoid contact with skin and eyes. Do not breathe dust. The compound has certain toxicity, and appropriate safety measures should be taken.[4]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidative degradation. Keep away from strong oxidizing agents.[4]

References

- 1. soc.chim.it [soc.chim.it]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-1H-indol-6-ol hydrochloride [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. lehigh.edu [lehigh.edu]

- 10. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

6-methoxy-1H-indol-4-amine synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 6-methoxy-1H-indol-4-amine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a key heterocyclic scaffold and a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors and other targeted therapies. Its strategic importance necessitates robust and scalable synthetic routes. This technical guide provides a comprehensive overview of the principal pathways for the synthesis of this compound, designed for researchers, medicinal chemists, and process development professionals. We will dissect several field-proven synthetic strategies, focusing on the underlying reaction mechanisms, experimental causality, and detailed protocols. The guide emphasizes a first-principles approach, enabling scientists to not only replicate these methods but also to adapt and troubleshoot them for specific research and development objectives.

Introduction: The Significance of the 4-Aminoindole Scaffold

The indole nucleus is a ubiquitous motif in natural products and medicinal chemistry.[1] Specifically, 4-aminoindoles are recognized as crucial pharmacophores, lending their structure to a variety of therapeutic agents, including 5-HT7 receptor agonists and HIV protease inhibitors.[2] The strategic placement of an amino group at the C4 position and a methoxy group at the C6 position of the indole core creates a unique electronic and steric profile, making this compound a highly sought-after building block for drug discovery programs. The primary challenge in its synthesis lies in achieving the desired substitution pattern on the benzene ring of the indole, as direct functionalization of the indole C4 position can be difficult due to the inherent reactivity of other positions like C3.[2]

This guide will explore three primary synthetic paradigms:

-

The Leimgruber-Batcho Synthesis: Building the indole ring from an o-nitrotoluene precursor.

-

The Fischer Indole Synthesis: Constructing the indole core from a substituted arylhydrazine.

-

Functional Group Interconversion (FGI) on a Pre-formed Indole: Introducing the C4-amino group onto a 6-methoxyindole scaffold.

Pathway 1: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful and versatile method for constructing indoles from o-nitrotoluenes, offering high yields and proceeding under relatively mild conditions.[3][4] This pathway is particularly advantageous when appropriately substituted o-nitrotoluenes are readily available.

Retrosynthetic Strategy & Mechanism

The core transformation involves two main steps: the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[3][5]

The synthesis begins with 2-methyl-3-nitroanisole (or 4-methoxy-2-nitrotoluene). The methyl group, activated by the ortho-nitro group, is sufficiently acidic to react with an amide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a nitroenamine.[3][5] This intermediate is a vibrant red "push-pull" olefin, a characteristic feature of this synthesis.[3] The subsequent step is the reduction of the nitro group. This reduction initiates a spontaneous cyclization of the resulting aniline onto the enamine, followed by the elimination of dimethylamine to yield the aromatic indole core.[6]

Caption: Leimgruber-Batcho pathway to this compound.

Experimental Protocol: Leimgruber-Batcho Synthesis

Step A: Synthesis of trans-1-(Dimethylamino)-2-(4-methoxy-2-nitrophenyl)ethene

-

To a flask charged with 4-methoxy-2-nitrotoluene (1.0 eq), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq) and pyrrolidine (0.5 eq).

-

Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, cool the mixture to room temperature. The product often crystallizes directly from the reaction mixture.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the red crystalline nitroenamine.

Step B: Synthesis of 6-Methoxy-1H-indole

-

Suspend the nitroenamine (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.

-

Add a catalytic amount of Raney Nickel (approx. 10% w/w) or 10% Palladium on Carbon (Pd/C).[3]

-

Pressurize the reaction vessel with hydrogen gas (50 psi) or, alternatively, use a source of hydrogen transfer like hydrazine.[3]

-

Stir vigorously at room temperature until TLC analysis indicates complete consumption of the enamine.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 6-methoxy-1H-indole.

Step C: Nitration and Reduction to this compound This final stage is identical to Pathway 3, Step B and C.

-

N-Boc Protection: Protect the 6-methoxy-1H-indole with di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions.

-

Nitration: Carefully nitrate the N-Boc-6-methoxyindole at the C4 position using a nitrating agent (e.g., HNO₃ in acetic anhydride).

-

Reduction: Reduce the resulting 4-nitro intermediate using a standard catalytic hydrogenation (e.g., H₂ over Pd/C).[7][8]

-

Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid) or with a base like sodium methoxide to yield the final product.[9][10]

Pathway 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic, robust method for creating the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[11][12] The choice of catalyst, which can be a Brønsted or Lewis acid, is critical for the reaction's success.[11][13]

Retrosynthetic Strategy & Mechanism

This pathway requires the synthesis of (3-methoxy-5-aminophenyl)hydrazine, which is then condensed with a suitable carbonyl compound (like pyruvic acid or an aldehyde) to form a hydrazone. Under acidic catalysis, the hydrazone tautomerizes to an enamine, which then undergoes a[2][2]-sigmatropic rearrangement.[11][14][15] This key rearrangement forms a new C-C bond. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[11]

Caption: Fischer Indole Synthesis pathway overview.

Experimental Protocol: Fischer Synthesis

Step A: Synthesis of (3-Methoxy-5-nitrophenyl)hydrazine

-

Start with 3-methoxy-5-nitroaniline. Diazotize the aniline using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0-5 °C.

-

Reduce the resulting diazonium salt in situ with a reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl to yield the hydrazine hydrochloride salt.

-

Neutralize with a base (e.g., NaOH or NaHCO₃) and extract the free hydrazine into an organic solvent.

Step B: Hydrazone Formation and Cyclization

-

Dissolve the (3-methoxy-5-nitrophenyl)hydrazine (1.0 eq) and a suitable carbonyl partner, such as ethyl pyruvate (1.1 eq), in a solvent like ethanol or acetic acid.

-

Stir the mixture, often with gentle heating, to form the hydrazone. This can be done in situ.[14]

-

Add the acid catalyst, for example, polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to the reaction mixture.

-

Heat the reaction to 80-120 °C for several hours, monitoring by TLC.

-

After completion, pour the reaction mixture into ice water and neutralize with a base.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to obtain ethyl 6-methoxy-4-nitro-1H-indole-2-carboxylate.

Step C: Hydrolysis, Decarboxylation, and Reduction

-

Hydrolyze the ester with aqueous NaOH or KOH to get the carboxylic acid.

-

Decarboxylate the indole-2-carboxylic acid by heating in a high-boiling solvent like quinoline with a copper catalyst to yield 6-methoxy-4-nitro-1H-indole.

-

Reduce the nitro group as described in Pathway 3, Step C, using catalytic hydrogenation to furnish the final product, this compound.

Pathway 3: Functional Group Interconversion (FGI) from 6-Methoxyindole

This is often the most direct and convergent approach if a suitable indole starting material is commercially available or easily synthesized. The strategy hinges on the selective introduction of a nitrogen-containing functional group at the C4 position, which is then converted to the amine.

Strategy & Mechanism

The synthesis begins with 6-methoxy-1H-indole. The indole nitrogen is first protected, typically as a tert-butylcarbamate (Boc), to increase solubility, prevent N-functionalization, and modulate the electronic properties of the ring.[16] Electrophilic nitration is then performed. While the C3 position is the most nucleophilic site on an indole, protection of the nitrogen and careful selection of nitrating agents can favor substitution at other positions. The directing effect of the N-Boc group and the C6-methoxy group can facilitate nitration at the C4 or C7 positions.[17] Separation of isomers may be required. The final step is the reduction of the nitro group to an amine, followed by deprotection of the Boc group.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. mdpi.com [mdpi.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Catalytic enantioselective and site-specific Friedel–Crafts alkylation of 4-aminoindoles with β,γ-alkynyl-α-ketoimines for the synthesis of C7-functionalized indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Spectroscopic data for 6-methoxy-1H-indol-4-amine (NMR, IR, Mass Spec)

An In-depth Technical Guide on the Spectroscopic Data of 6-methoxy-1H-indol-4-amine

Abstract

This compound is a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. As an intermediate, its precise structural confirmation is paramount for the successful development of novel therapeutics and complex molecules. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous characterization of this compound. The data presented herein are predictive, based on established principles of spectroscopy and analysis of structurally analogous indole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also field-proven protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following IUPAC-compliant atom numbering system for the this compound scaffold will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. The choice of a deuterated solvent is critical; aprotic polar solvents like DMSO-d₆ are preferred as they allow for the observation of exchangeable protons from the indole N-H and the amine (-NH₂) groups, which would otherwise be lost through exchange with protic solvents like D₂O.

Predicted Spectral Data: The structure contains five aromatic/olefinic protons, one indole N-H proton, two amine protons, and three methoxy protons. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups strongly influence the chemical shifts of the protons on the benzene ring, generally shifting them to a higher field (upfield).

-

Indole N-H (H1): Expected to appear as a broad singlet in the downfield region (δ 10.0-11.0 ppm)[1].

-

Amine -NH₂: A broad singlet, typically in the δ 4.0-5.0 ppm range, the exact position being concentration and temperature-dependent.

-

Aromatic Protons (H2, H3, H5, H7):

-

H2 & H3: These protons on the pyrrole ring typically appear as doublets or triplets between δ 6.0 and 7.5 ppm[1]. H3 is generally upfield of H2.

-

H5 & H7: These two protons on the benzene ring are meta to each other and flanked by strong electron-donating groups. They are expected to appear as singlets or narrow doublets (due to small ⁴J meta-coupling) at relatively high field for aromatic protons, likely in the δ 6.0-6.5 ppm range.

-

-

Methoxy -OCH₃: A sharp singlet integrating to three protons, characteristically found around δ 3.7-3.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | N1-H |

| ~7.0 | t | 1H | H2 |

| ~6.5 | s | 1H | H7 |

| ~6.3 | t | 1H | H3 |

| ~6.1 | s | 1H | H5 |

| ~4.5 | br s | 2H | -NH₂ |

| ~3.75 | s | 3H | -OCH₃ |

Experimental Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 2-5 mg of the solid this compound sample into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial[1].

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Filtration and Transfer: To remove any insoluble impurities that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube[1].

-

Analysis: Cap the NMR tube and insert it into the spectrometer for data acquisition.

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing crucial information about the carbon skeleton. A standard broadband proton-decoupled spectrum will show each unique carbon as a singlet.

Predicted Spectral Data: The molecule has 9 distinct carbon atoms in the indole ring system and one carbon in the methoxy group, resulting in a total of 10 expected signals. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C6 | Aromatic C-O, deshielded |

| ~140 | C4 | Aromatic C-N, deshielded |

| ~138 | C7a | Bridgehead carbon adjacent to N1 |

| ~125 | C2 | Pyrrole carbon adjacent to N1 |

| ~120 | C3a | Bridgehead carbon |

| ~101 | C3 | Pyrrole carbon shielded by N1 |

| ~95 | C7 | Aromatic C-H, shielded by -NH₂ and -OCH₃ |

| ~90 | C5 | Aromatic C-H, strongly shielded by -NH₂ and -OCH₃ |

| ~55 | -OCH₃ | Methoxy carbon |

(Note: Precise assignment of C5 and C7 may require advanced 2D NMR techniques like HSQC/HMBC).

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups vibrate at characteristic frequencies, making IR an excellent tool for functional group identification.

Predicted Spectral Data: The key functional groups in this compound are the primary amine (-NH₂), the secondary amine of the indole ring (N-H), the aromatic ether (C-O-C), and the aromatic ring itself.

Table 3: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450-3350 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium |

| ~3400 | N-H Stretch | Indole N-H | Medium |

| 3100-3000 | C-H Stretch | Aromatic C-H | Medium |

| 2950-2850 | C-H Stretch | Methoxy (-OCH₃) | Medium |

| ~2830 | C-H Symmetric Stretch | Methoxy (-OCH₃) | Sharp, Med |

| 1640-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong |

| 1600, 1480 | C=C Stretch | Aromatic Ring | Med-Strong |

| 1330-1250 | C-N Stretch | Aromatic Amine | Strong |

| 1280-1200 | C-O Asymmetric Stretch | Aryl Ether (-O-CH₃) | Strong |

| 910-665 | N-H Wag | Primary/Secondary Amine | Broad, Med |

Experimental Protocols: IR Sample Preparation

-

Method 1: KBr Pellet

-

Grinding: Finely grind approximately 1-2 mg of the solid sample with an agate mortar and pestle[2].

-

Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and mix thoroughly with the sample[2].

-

Pressing: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet[2].

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

-

-

Method 2: Attenuated Total Reflectance (ATR)

-

Crystal Cleaning: Ensure the surface of the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal[3].

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Analysis: Acquire the spectrum directly. This method is fast and requires minimal sample preparation[3][4].

-

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. In Electron Ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺), which can then break apart into smaller, charged fragments.

Predicted Mass Spectrum: The molecular formula is C₉H₁₀N₂O, giving a nominal molecular weight of 162 g/mol .

-

Molecular Ion (M⁺): A prominent peak is expected at a mass-to-charge ratio (m/z) of 162.

-

Key Fragmentation: Indole derivatives containing a methoxy group often exhibit a characteristic loss of a methyl radical (•CH₃, 15 Da)[5].

-

[M - CH₃]⁺: A significant fragment at m/z 147 is predicted, resulting from the loss of the methyl group from the methoxy substituent.

-

[M - CH₃ - CO]⁺: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 147 fragment is a common pathway for phenolic ethers, which would lead to a fragment at m/z 119[6].

-

Table 4: Predicted Key Fragments in EI Mass Spectrum

| m/z | Proposed Assignment | Notes |

| 162 | [M]⁺ | Molecular Ion |

| 147 | [M - CH₃]⁺ | Loss of a methyl radical from the ether |

| 119 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Integrated Spectroscopic Workflow

No single technique provides all the necessary information for unequivocal structure determination. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates how NMR, IR, and MS are used in a complementary fashion.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The structural characterization of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra define the precise arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine and indole N-H moieties. Mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways. The collective data outlined in this guide form a robust analytical package for confirming the identity and purity of this valuable synthetic intermediate, ensuring reliability in research and development applications.

References

A Technical Guide to the Potential Biological Activities of 6-methoxy-1H-indol-4-amine

Abstract

The indole nucleus represents a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products, neurotransmitters, and approved therapeutic agents.[1][2][3] This guide provides a detailed technical exploration of the potential biological activities of 6-methoxy-1H-indol-4-amine, a substituted indoleamine with significant, yet largely untapped, therapeutic promise. While direct research on this specific molecule is nascent, its structural features—a methoxy-activated indole ring and an amino functional group—position it as a compelling candidate for investigation in oncology, neuropharmacology, and inflammatory diseases. This document synthesizes data from structurally related compounds to forecast potential mechanisms of action, outlines detailed experimental protocols for validation, and provides a scientific framework for researchers and drug development professionals to initiate and advance research programs based on this promising scaffold.

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole ring system is a privileged structure in drug discovery, renowned for its ability to mimic peptide structures and interact with a diverse array of biological targets.[2] Its presence in the essential amino acid tryptophan makes it a fundamental building block in nature, appearing in vital neurotransmitters like serotonin and melatonin, as well as complex alkaloids with potent bioactivity.[1][4][5] The versatility of the indole core has been successfully leveraged by medicinal chemists, leading to the development of drugs for conditions ranging from cancer and migraines to infections and hypertension.[2][3]

This compound (Chemical Formula: C₉H₁₀N₂O) is an intriguing member of the indole family.[6] It is characterized as a colorless crystalline solid and serves as a valuable intermediate in the synthesis of more complex indole derivatives.[6] The strategic placement of an electron-donating methoxy group on the benzene portion of the indole and an amine group at the C4 position suggests a unique electronic and steric profile. Methoxy-activated indoles are known to possess enhanced reactivity and distinct biological properties, making this scaffold a prime candidate for targeted drug design.[7] This guide will dissect the potential of this compound by examining established activities of related analogs, thereby providing a predictive roadmap for future research and development.

Potential Therapeutic Area: Oncology

The indole scaffold is a well-established pharmacophore in oncology. Marketed tyrosine kinase inhibitors, such as Sunitinib, feature an indole core, and numerous indole derivatives have demonstrated potent anticancer activity through diverse mechanisms.[8]

Rationale and Potential Mechanisms of Action

The anticancer potential of this compound can be hypothesized based on the known activities of methoxy-substituted and amino-indoles.[7]

-

Kinase Inhibition: A primary mechanism for many indole-based anticancer agents is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[8] The Epidermal Growth Factor Receptor (EGFR) is a key target, and compounds with the indole nucleus have shown significant EGFR inhibitory activity.[8][9][10] The specific substitution pattern of this compound could facilitate binding to the ATP-binding pocket of kinases like EGFR.

-

Induction of Apoptosis: A hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Structurally related indole derivatives have been shown to trigger apoptosis, making this a probable mechanism of action.[8][10][11]

-

Cell Cycle Arrest: Cancer is defined by unregulated cell division. Indole compounds can arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from replicating.[9][11]

Experimental Workflow: In Vitro Cytotoxicity Assessment

To validate the hypothesized anticancer activity, the initial and most crucial step is to assess the compound's cytotoxicity against a panel of human cancer cell lines. The MTT assay is a standardized, colorimetric method for this purpose.[12]

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., A549 - lung, HCT116 - colorectal, MCF-7 - breast) under standard conditions (37°C, 5% CO₂).

-

Harvest cells and perform a cell count.

-

Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations.

-

Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known anticancer drug like Cisplatin or Doxorubicin).[12]

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[12]

-

Gently shake the plate for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

-

Caption: Workflow for assessing in vitro cytotoxicity.

Data Presentation

Results from cytotoxicity screening should be summarized in a clear, tabular format.

| Cell Line | Compound | IC₅₀ (µM) ± SD | Positive Control | IC₅₀ (µM) ± SD |

| A549 (Lung) | This compound | Experimental Value | Cisplatin | Reference Value |

| HCT116 (Colon) | This compound | Experimental Value | Cisplatin | Reference Value |

| MCF-7 (Breast) | This compound | Experimental Value | Doxorubicin | Reference Value |

Potential Therapeutic Area: Neuroprotection

Indoleamines are the parent class of critical neurotransmitters, and the development of novel small molecules for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease is a high-priority research area.[5][13][14][15][16] The structure of this compound is highly relevant to this field.

Rationale and Potential Mechanisms of Action

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that degrades dopamine in the brain. Inhibiting MAO-B increases dopamine levels and is a validated therapeutic strategy for Parkinson's disease. The indole scaffold has been successfully used to design potent and selective MAO-B inhibitors.[17]

-

Antioxidant Activity: Oxidative stress and the generation of reactive oxygen species (ROS) are implicated in the pathology of most neurodegenerative diseases. Indole derivatives, including the prominent indoleamine melatonin, are known for their potent antioxidant and free-radical scavenging properties.[4][18]

-

Serotonergic Receptor Modulation: Given its structural similarity to serotonin, this compound may interact with serotonin receptors (e.g., 5-HT₂A), which are involved in mood, cognition, and are targets for various psychotropic drugs.[19]

Experimental Workflow: In Vitro Neuroprotection Assay

A common method to screen for neuroprotective effects is to use a neuronal cell line, induce toxicity with a specific neurotoxin, and measure the ability of a test compound to preserve cell viability.[18]

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells. For a more neuron-like phenotype, differentiate the cells using retinoic acid for 5-7 days.

-

-

Compound Pre-treatment:

-

Seed differentiated SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[18]

-

-

Induction of Neurotoxicity:

-

Induce neuronal damage by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP⁺ (a toxic metabolite relevant to Parkinson's disease models) to the wells.[18]

-

Include control wells: untreated cells, cells treated with the toxin alone, and cells with the test compound alone.

-

-

Incubation and Viability Assessment:

-

Incubate the plate for 24-48 hours.

-

Assess cell viability using the MTT assay (as described in Protocol 2.2.1) or a similar method like the CellTiter-Glo® Luminescent Cell Viability Assay.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with both the toxin and the compound to cells treated with the toxin alone.

-

References

- 1. purkh.com [purkh.com]

- 2. Biomedical Importance of Indoles [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indolamines - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. soc.chim.it [soc.chim.it]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets [escholarship.org]

- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 4-HO-MET - Wikipedia [en.wikipedia.org]

The Ascendancy of the 6-Methoxy-1H-indol-4-amine Scaffold: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The indole nucleus, a quintessential heterocyclic motif, has long been a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and blockbuster pharmaceuticals.[1][2] Its inherent bioactivity and synthetic tractability have cemented its status as a "privileged scaffold." Within this esteemed family, the 6-methoxy-1H-indol-4-amine core has emerged as a particularly compelling framework for the design of novel therapeutics. The strategic placement of an electron-donating methoxy group at the 6-position and a nucleophilic amino group at the 4-position imbues the indole ring with unique electronic and steric properties, offering a fertile ground for the exploration of new chemical space and the development of potent and selective modulators of a range of biological targets.[3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the this compound core. We will delve into the intricacies of its synthesis, dissect the nuanced structure-activity relationships of its derivatives, and explore its burgeoning potential across diverse therapeutic areas, from oncology to neuroinflammation.

I. The Strategic Synthesis of the this compound Core

The construction of the this compound scaffold requires a robust and versatile synthetic strategy. While various indole syntheses exist, the Leimgruber-Batcho indole synthesis stands out as a particularly effective method for accessing this substituted indole.[4][5][6] This two-step process, commencing from a readily available ortho-nitrotoluene derivative, offers high yields and proceeds under relatively mild conditions, making it amenable to the preparation of a diverse library of analogues.[5]

Proposed Synthetic Pathway: A Step-by-Step Protocol

The following protocol outlines a plausible and efficient route to this compound, starting from 2-methyl-5-methoxyaniline.

Step 1: Nitration of 2-Methyl-5-methoxyaniline

The initial step involves the regioselective nitration of 2-methyl-5-methoxyaniline to introduce a nitro group at the position ortho to the methyl group. This is a critical step that sets the stage for the subsequent reductive cyclization.

-

Protocol:

-

Dissolve 2-methyl-5-methoxyaniline in a suitable solvent such as sulfuric acid or acetic anhydride.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate).

-

Extract the product, 1-methyl-4-methoxy-2,6-dinitrobenzene, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Leimgruber-Batcho Indole Synthesis

This two-part step first forms an enamine intermediate, which then undergoes reductive cyclization to yield the desired indole.

-

Part A: Enamine Formation

-

To a solution of the dinitro intermediate in a suitable solvent (e.g., dimethylformamide - DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst such as pyrrolidine.[5]

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the formation of the intensely colored enamine intermediate by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude enamine.

-

-

Part B: Reductive Cyclization

-

Dissolve the crude enamine in a solvent such as methanol or ethanol.

-

Add a reducing agent. A variety of reducing agents can be employed, including Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or tin(II) chloride.[5] The choice of reducing agent can be critical for achieving high yields and avoiding side reactions.

-

Stir the reaction under the appropriate conditions (e.g., room temperature or gentle heating) until the reduction of the nitro group and subsequent cyclization are complete, as indicated by TLC.

-

Filter the reaction mixture to remove the catalyst (if applicable) and concentrate the filtrate.

-

Purify the resulting this compound by column chromatography or recrystallization.

-

Caption: Proposed Leimgruber-Batcho synthesis of this compound.

II. Structure-Activity Relationships (SAR): Decoding the Impact of Substitution

The biological activity of this compound derivatives can be finely tuned by strategic modifications at various positions of the indole scaffold. Understanding these structure-activity relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

| Position of Substitution | Modification | Impact on Biological Activity (General Trends) | Reference |

| N1-Position | Alkylation, Arylation, Acylation | Can modulate lipophilicity and introduce vectors for targeting specific protein pockets. Often influences receptor affinity and selectivity. | [7] |

| C2-Position | Substitution with aryl or heteroaryl groups | Can enhance π-π stacking interactions with aromatic residues in the target protein, often leading to increased potency. | [7] |

| C3-Position | Introduction of side chains (e.g., alkyl, amido) | Can be crucial for interacting with specific sub-pockets of the binding site. The nature and length of the side chain can significantly impact activity. | [8] |

| C4-Amino Group | Acylation, Sulfonylation, Alkylation | Modifies the basicity and hydrogen bonding capacity of the amino group, which is often a key pharmacophoric feature for receptor interaction. | [9] |

| C5-Position | Halogenation, Alkylation | Can influence electronic properties and metabolic stability. Halogens can participate in halogen bonding, potentially increasing affinity. | [8] |

| C6-Methoxy Group | Demethylation, Replacement with other alkoxy groups | The methoxy group is a key hydrogen bond acceptor and its presence can significantly impact binding. Modification can alter selectivity and pharmacokinetic profiles. | [8] |

| C7-Position | Halogenation, Alkylation | Can provide additional points of interaction and influence the overall conformation of the molecule. | [8] |

III. Pharmacological Profile: A Scaffold with Diverse Therapeutic Potential

The this compound core and its analogues have shown promise in modulating the activity of several important classes of drug targets, including protein kinases and G-protein coupled receptors (GPCRs).

A. Protein Kinase Inhibition: A New Frontier in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11][12] The indole scaffold is a well-established pharmacophore for the design of kinase inhibitors.[13][14] Derivatives of this compound are being explored as inhibitors of various kinases implicated in cancer progression.

The 4-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. The 6-methoxy group can form additional hydrogen bonds and occupy hydrophobic pockets within the active site.

Caption: Binding mode of a this compound derivative in a kinase active site.

B. GPCR Modulation: Targeting a Superfamily of Receptors

G-protein coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[15][16] The structural features of this compound derivatives make them attractive candidates for the development of GPCR ligands.[1][17][18]

The aromatic indole core can engage in hydrophobic and aromatic interactions within the transmembrane domains of the receptor, while the 4-amino and 6-methoxy groups can form specific hydrogen bonds with key residues, contributing to both affinity and selectivity.

IV. Therapeutic Applications: From Bench to Bedside

The versatile pharmacological profile of this compound derivatives translates into a broad range of potential therapeutic applications.

-

Oncology: As kinase inhibitors, these compounds have the potential to treat various cancers by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[10][12]

-

Inflammatory Diseases: Derivatives of this scaffold have shown anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[7]

-

Neurodegenerative Diseases: The indole nucleus is present in many neuroactive compounds. Analogues of this compound are being investigated for their potential in treating neuroinflammatory conditions.[8]

-

Infectious Diseases: The indole scaffold has been a source of antimicrobial and antiviral agents, and derivatives of this core may offer new avenues for combating infectious diseases.[2]

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the discovery of novel therapeutics. Its synthetic accessibility, coupled with the rich possibilities for structural modification, provides a powerful toolkit for medicinal chemists. Future research will undoubtedly focus on the synthesis of more diverse libraries of analogues, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical studies. As our understanding of the intricate biology of disease progresses, the strategic design of molecules based on this privileged scaffold will continue to drive innovation in drug discovery.

References

- 1. compound 1 [PMID: 37741852] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iris.unipa.it [iris.unipa.it]

- 15. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.vu.nl [research.vu.nl]

- 18. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Substituted Indolamines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the fascinating history and scientific discovery of substituted indolamines, a class of compounds that has profoundly impacted our understanding of neuroscience and pharmacology. From the identification of the endogenous neurotransmitter serotonin to the synthesis of potent psychedelic agents, the story of substituted indolamines is one of serendipity, meticulous scientific inquiry, and a continuous quest to understand the intricate relationship between chemical structure and conscious experience.

Part 1: The Dawn of Indolamine Research: The Discovery of Serotonin

The journey into the world of substituted indolamines begins not with psychedelic exploration, but with the investigation of a fundamental biological molecule. In the 1930s, Italian scientist Vittorio Erspamer, while studying the enterochromaffin cells of the gastrointestinal tract, isolated a substance that caused smooth muscle contraction. He named this compound "enteramine."[1][2] Almost concurrently, researchers at the Cleveland Clinic in the United States were investigating a vasoconstrictor substance found in blood serum. In 1948, Maurice M. Rapport, Arda Green, and Irvine Page successfully isolated and crystallized this substance, which they named "serotonin," derived from "serum" and "tonic" to reflect its effect on vascular tone.[3][4]

Subsequent chemical analysis revealed that enteramine and serotonin were, in fact, the same molecule: 5-hydroxytryptamine (5-HT).[1][4] This discovery was a watershed moment, laying the groundwork for understanding the diverse physiological roles of this crucial neurotransmitter, which is now known to be involved in the regulation of mood, sleep, appetite, and numerous other bodily functions.[1][5] An estimated 90% of the body's serotonin is found in the enterochromaffin cells of the gastrointestinal tract, with the remainder being synthesized in the central nervous system.[5]

Foundational Isolation and Characterization Protocols

The pioneering work of Erspamer and the Cleveland Clinic team involved laborious extraction and purification procedures from biological tissues. While modern analytical techniques have rendered these methods largely historical, they represent the foundational experimental approaches in the field.

Conceptual Overview of Early Serotonin Isolation:

-

Tissue Homogenization: Large quantities of tissue (e.g., gastrointestinal mucosa or blood) were homogenized to release cellular contents.

-

Solvent Extraction: A series of solvent extractions were employed to separate the active compound from lipids and other cellular debris.

-

Bioassay-Guided Fractionation: At each stage of purification, the fractions were tested for their ability to induce smooth muscle contraction (in the case of enteramine) or vasoconstriction (in the case of serotonin). This bioassay-guided approach was crucial for tracking the active principle.

-

Crystallization: The final purified substance was crystallized to allow for definitive chemical characterization.

This multi-step process required immense perseverance and a deep understanding of classical biochemistry.

Part 2: The Psychedelic Era: Synthesis and Discovery of Classic Indolamines

The structural similarity of serotonin to other naturally occurring and synthetic compounds opened the door to a new era of psychopharmacology. The indoleamine backbone proved to be a versatile scaffold for the development of potent psychoactive agents.

Lysergic Acid Diethylamide (LSD): A Serendipitous Discovery

In 1938, Swiss chemist Albert Hofmann, working at Sandoz Laboratories in Basel, Switzerland, synthesized lysergic acid diethylamide (LSD) for the first time.[6][7] His initial goal was to create a respiratory and circulatory stimulant.[6][8] The compound showed little promise in initial tests and was set aside.

Five years later, on April 16, 1943, Hofmann revisited the compound. While re-synthesizing it, he accidentally absorbed a small amount through his fingertips.[7][9] He later described experiencing "a remarkable restlessness, combined with a slight dizziness."[7][8] Intrigued, three days later on April 19, 1943, he intentionally ingested what he believed to be a small dose (250 micrograms) of LSD.[8] This resulted in a powerful and profound psychedelic experience, now famously known as "Bicycle Day," as he rode his bicycle home from the lab under the drug's influence.[7] Hofmann's accidental discovery revealed the extraordinary potency of LSD and its ability to induce profound changes in consciousness at microgram doses.[6]

Psilocybin and Psilocin: The "Magic" Mushrooms

The use of psychoactive mushrooms in spiritual and healing rituals has a long history in indigenous cultures, particularly in Mesoamerica.[10] In the mid-20th century, these practices came to the attention of Western science. In 1958, Albert Hofmann, the same chemist who discovered LSD, successfully isolated and identified the active principles from Psilocybe mexicana mushrooms: psilocybin and its dephosphorylated metabolite, psilocin.[11][12][13]

Psilocybin itself is a prodrug, meaning it is converted into the pharmacologically active compound, psilocin, in the body.[12][13] Hofmann and his team not only isolated these compounds but also determined their chemical structures and achieved their synthesis in the laboratory.[11][14] This work provided a chemical basis for the psychoactive effects of these mushrooms and allowed for controlled scientific investigation of their properties.

N,N-Dimethyltryptamine (DMT): "The Spirit Molecule"

N,N-Dimethyltryptamine (DMT) is a powerful, short-acting psychedelic tryptamine found in numerous plant species and is also produced endogenously in the mammalian brain.[15][16] The first synthesis of DMT was achieved by Canadian chemist Richard Manske in 1931.[15] However, its psychoactive properties were not discovered until 1956, when Hungarian chemist and psychiatrist Stephen Szára extracted DMT from the Mimosa hostilis plant and self-administered it, reporting vivid and rapidly changing visual hallucinations.[15][16]

DMT is a key component of the psychoactive Amazonian brew ayahuasca, where its oral activity is enabled by the presence of monoamine oxidase inhibitors (MAOIs) from other plant ingredients in the brew, which prevent its breakdown in the digestive system.[17]

Part 3: The Modern Era of Indolamine Research: Alexander Shulgin and Beyond

No history of substituted indolamines would be complete without the monumental contributions of Alexander "Sasha" Shulgin. A brilliant and iconoclastic chemist, Shulgin dedicated much of his career to the synthesis and personal bioassay of hundreds of psychoactive compounds, meticulously documenting his findings.

Shulgin's work, often conducted in his home laboratory, greatly expanded the known landscape of psychedelic phenethylamines and tryptamines.[18][19] He is particularly known for popularizing MDMA ("ecstasy") in the 1970s for its potential therapeutic use in psychotherapy.[19][20] His books, PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved), co-authored with his wife Ann Shulgin, are landmark texts that detail the synthesis and subjective effects of a vast array of psychoactive compounds.[18][21]

Shulgin's work exemplified a systematic approach to understanding structure-activity relationships (SAR) within these chemical families. By making subtle modifications to the molecular structure of known compounds, he was able to explore how these changes influenced the potency, duration, and qualitative nature of the psychedelic experience.

Part 4: Foundational Chemistry and Structure-Activity Relationships

The pharmacological activity of substituted indolamines is intimately linked to their chemical structure. The core indole nucleus, with its fused benzene and pyrrole rings, provides the foundational scaffold. Substitutions at various positions on this nucleus and on the ethylamine side chain can dramatically alter a compound's affinity for and activity at different receptors, particularly serotonin receptors.

Key Structural Features and Their Influence:

-

Indole Nucleus: The indole ring system is a key pharmacophore that mimics the endogenous neurotransmitter serotonin.

-

Ethylamine Side Chain: The length and branching of the ethylamine side chain influence metabolic stability and receptor interaction.

-

Substitutions on the Indole Ring:

-

4-Position: Hydroxylation or phosphorylation at the 4-position, as seen in psilocin and psilocybin, is a common feature of naturally occurring psychedelic tryptamines.

-

5-Position: Substitution at the 5-position with groups like methoxy (e.g., in 5-MeO-DMT) can significantly increase potency.

-

-

Substitutions on the Amino Group: Methylation of the amino group, as in DMT, is common. The nature and size of the alkyl groups on the nitrogen atom can modulate receptor affinity and selectivity.

Illustrative Diagram of the Indoleamine Scaffold and Key Substitution Points:

Caption: General structure of a substituted indolamine.

Part 5: Mechanism of Action: The Serotonin 2A Receptor and Beyond

The primary mechanism of action for classic psychedelic indolamines is their agonist activity at the serotonin 2A (5-HT2A) receptor.[22][23][24] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex, particularly in high-level processing regions.

Simplified Signaling Pathway of 5-HT2A Receptor Activation:

Caption: Simplified 5-HT2A receptor signaling cascade.

Activation of the 5-HT2A receptor by a psychedelic indolamine leads to the engagement of the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C, respectively, ultimately resulting in a cascade of downstream cellular effects that alter neuronal excitability and gene expression.

While the 5-HT2A receptor is the primary target, many substituted indolamines also have affinity for other serotonin receptors (e.g., 5-HT1A, 5-HT2C) and receptors for other neurotransmitters, which contributes to their complex pharmacological profiles.[25]

Part 6: Key Experimental Workflows

The study of substituted indolamines relies on a variety of experimental techniques to elucidate their synthesis, pharmacology, and mechanism of action.

Chemical Synthesis and Purification Workflow

Conceptual Workflow for the Synthesis of a Substituted Tryptamine:

Caption: General workflow for chemical synthesis and purification.

In Vitro Pharmacological Characterization

Workflow for Receptor Binding and Functional Assays:

Caption: Workflow for in vitro pharmacological characterization.

Conclusion

The discovery and history of substituted indolamines represent a remarkable scientific journey that has traversed the fields of natural product chemistry, pharmacology, and neuroscience. From the fundamental discovery of serotonin to the complex synthetic chemistry of modern psychoactive compounds, the study of indolamines continues to provide invaluable insights into the workings of the human brain and the chemical basis of consciousness. As research into the therapeutic potential of these compounds for conditions such as depression, anxiety, and addiction continues to gain momentum, a thorough understanding of their history and scientific underpinnings is more crucial than ever for the next generation of researchers, scientists, and drug development professionals.[10][26]

References

- 1. psychiatrictimes.com [psychiatrictimes.com]

- 2. benchchem.com [benchchem.com]

- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 4. news-medical.net [news-medical.net]

- 5. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The History of LSD - Acid, Albert Hoffman & Timothy Leary - Drug-Free World [drugfreeworld.org]

- 7. History of LSD - Wikipedia [en.wikipedia.org]

- 8. Albert Hofmann - Wikipedia [en.wikipedia.org]

- 9. Albert Hofmann Discovers LSD | Origins [origins.osu.edu]

- 10. Psilocybin: from ancient magic to modern medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Wild and Un/natural Science of Psilocybin Mushrooms in North America | Society for Cultural Anthropology [culanth.org]

- 12. Psilocybin - Wikipedia [en.wikipedia.org]

- 13. acs.org [acs.org]

- 14. researchgate.net [researchgate.net]

- 15. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Encounter With the Other: A Thematic and Content Analysis of DMT Experiences From a Naturalistic Field Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dev.lithub.com [dev.lithub.com]

- 18. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 19. Alexander_Shulgin [bionity.com]

- 20. Rediscovering MDMA (ecstasy): the role of the American chemist Alexander T. Shulgin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Shulgin Index - Wikipedia [en.wikipedia.org]

- 22. projectencephalon.org [projectencephalon.org]

- 23. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. blossomanalysis.com [blossomanalysis.com]

- 25. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 26. The Past and Future of Psychedelic Science: An Introduction to This Issue - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling and Docking Studies of 6-methoxy-1H-indol-4-amine: A Technical Guide for Drug Discovery Professionals

Abstract